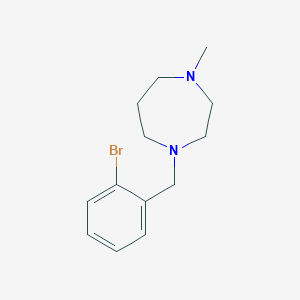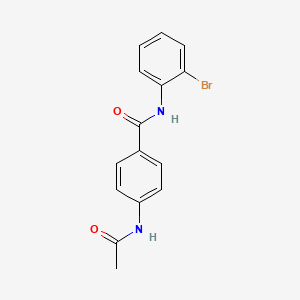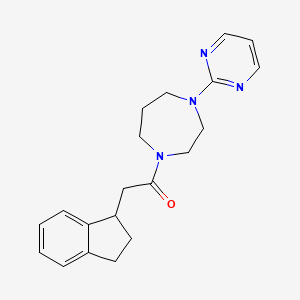
1-(2-bromobenzyl)-4-methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diazepanes, such as 1-(2-bromobenzyl)-4-methyl-1,4-diazepane, are seven-membered heterocyclic compounds that have attracted interest due to their diverse chemical properties and potential applications in chemistry and medicine.
Synthesis Analysis
- Chiral-pool synthesis strategies have been employed for the synthesis of 1,4-diazepanes with various substituents, including bromobenzyl and methyl groups (Fanter et al., 2017).
- Multicomponent reactions, involving the coupling of diazonium salts with 1-methylhomopiperazine, have been used to synthesize series of 1,4-diazepanes (Moser & Vaughan, 2004).
Molecular Structure Analysis
Structural characterization of 1,4-diazepanes has been conducted using NMR, IR, HRMS, and X-ray crystallography. These studies reveal that 1,4-diazepanes generally adopt a twisted chair conformation in their seven-membered ring (Ramírez-Montes et al., 2012).
Chemical Reactions and Properties
- 1,4-Diazepanes can undergo various chemical reactions, including multicomponent reactions, cyclization, and coupling with different reagents, leading to diverse chemical structures (Sotoca et al., 2009).
- They have shown potential in forming complex structures like benzo[e][1,4]diazepin-3-ones and other seven-membered ring lactams (Geng et al., 2019).
Physical Properties Analysis
The physical properties of 1,4-diazepanes, such as melting points, solubility, and crystalline structure, have been studied. These properties are influenced by the substituents and the conformation of the diazepane ring.
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, of 1,4-diazepanes vary depending on their specific substituents and structural conformations.
- Studies have shown that the functional groups attached to the diazepane ring can significantly influence its chemical behavior and potential applications (Harada et al., 1997).
properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-15-7-4-8-16(10-9-15)11-12-5-2-3-6-13(12)14/h2-3,5-6H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBPAHGOPMKHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202237 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Bromobenzyl)-4-methyl-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(3R*,4R*)-3-(hydroxymethyl)-4-(1-pyrrolidinylmethyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5672603.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B5672604.png)



![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5672645.png)
![2-(1,3-benzothiazol-2-yl)-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5672653.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5672661.png)
![N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine](/img/structure/B5672666.png)


![9-(4-methoxyphenyl)-6,10-dioxaspiro[4.5]dec-8-en-7-one](/img/structure/B5672689.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B5672701.png)